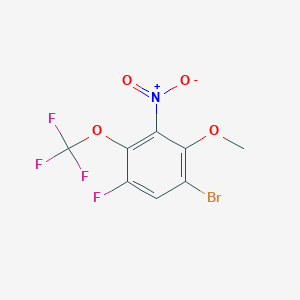
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole is a complex organic compound with the molecular formula C8H4BrF4NO4 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to an anisole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration of the desired position on the anisole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-Bromo-4-fluoro-2-amino-3-(trifluoromethoxy)anisole .
Scientific Research Applications
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but lacks the trifluoromethoxy group.
2-Bromo-4-fluoro-6-nitroanisole: Similar but with different positioning of substituents.
Uniqueness
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it valuable for specific applications .
Properties
Molecular Formula |
C8H4BrF4NO4 |
|---|---|
Molecular Weight |
334.02 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF4NO4/c1-17-6-3(9)2-4(10)7(5(6)14(15)16)18-8(11,12)13/h2H,1H3 |
InChI Key |
DPSMPJRQGPCGAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
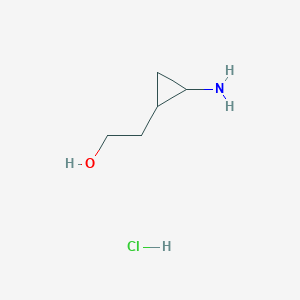

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
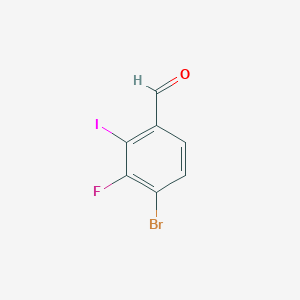
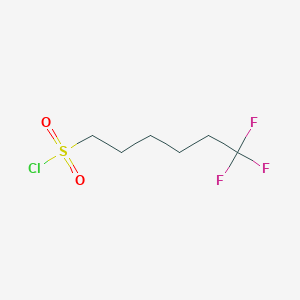
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
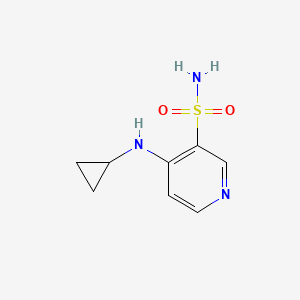
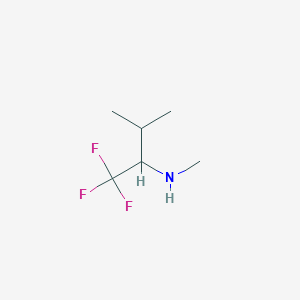

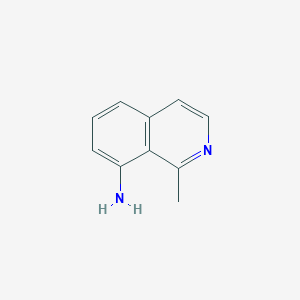
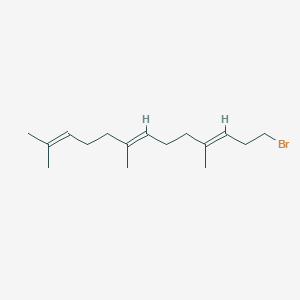
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
